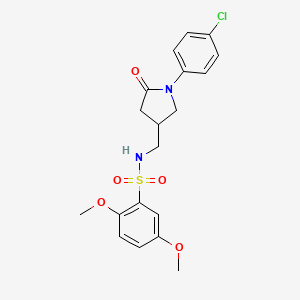

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKVVRNSNGBDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds like pyraclostrobin are known to target fungal pathogens such asBotrytis cinerea and Alternaria alternata . These pathogens are responsible for various plant diseases, and the compound’s action against them suggests a potential role in plant protection.

Mode of Action

Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration in fungi.

Pharmacokinetics

Biologische Aktivität

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a chlorophenyl group , and a benzenesulfonamide moiety . Its molecular formula is with a molecular weight of 400.9 g/mol. The presence of these functional groups suggests diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, similar sulfonamide derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and for managing urea levels in the body .

In a study evaluating various derivatives, several compounds showed strong inhibitory effects with IC50 values significantly lower than the standard reference drug:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 2.14±0.003 |

| Compound E | Urease | 1.13±0.003 |

3. Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it may interact with the active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .

Case Studies

- Neuroprotective Effects : A study evaluated a related compound's neuroprotective effects in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque deposition .

- Antibacterial Screening : Another study focused on synthesizing various sulfonamide derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains of bacteria .

Q & A

Q. Table 1: Optimization Parameters for Sulfonamide Bond Formation

| Parameter | Typical Range | Influence on Yield/Purity | References |

|---|---|---|---|

| Solvent | DMF, DCM, Acetone | Polarity affects reaction rate | |

| Temperature | 0°C to reflux | Higher temps increase byproducts | |

| Base | NaOH, K₂CO₃ | Deprotonation efficiency | |

| Reaction Time | 2–6 hours | Longer times improve conversion |

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Answer:

- ¹H/¹³C NMR: Confirms substituent connectivity and stereochemistry (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- HRMS: Validates molecular formula (e.g., [M+H]⁺ at m/z 465.12) with <5 ppm accuracy .

- HPLC: Monitors reaction progress and final purity (>98% via C18 column, UV detection at 254 nm) .

- X-ray Crystallography: Resolves ambiguous stereochemistry using SHELX refinement (R-factor <0.05) .

Q. Table 2: Key Spectroscopic Techniques

How can computational methods predict reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Molecular Docking: Screens potential targets (e.g., kinases) by simulating binding affinities to the sulfonamide moiety .

- SAR Studies: Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify pharmacophore elements .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Cross-Validation: Combine NMR (for local environments) with X-ray data (global structure) .

- Isotopic Labeling: Track specific protons/carbons in complex splitting patterns .

- Dynamic NMR: Resolve conformational equilibria (e.g., rotamers) by varying temperature .

How to design stability studies under varying pH and temperature?

Answer:

- Accelerated Degradation Tests: Incubate at 40–60°C and pH 1–13; monitor via HPLC for degradation products (e.g., hydrolyzed sulfonamide) .

- Kinetic Analysis: Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

What methodologies assess its potential as a protease/kinase modulator?

Answer:

- In Vitro Assays: Measure IC₅₀ against purified enzymes (e.g., trypsin-like proteases) .

- Fluorescence Polarization: Quantify binding to ATP pockets in kinases .

- Cellular Models: Test cytotoxicity and target engagement in HEK293 or HeLa cells .

How to address discrepancies between DFT calculations and experimental data?

Answer:

- Parameter Adjustment: Optimize basis sets (e.g., B3LYP/6-31G*) and solvent models (e.g., PCM) .

- Experimental Replication: Verify computational predictions (e.g., reaction intermediates) via trapping with quenching agents .

What purification techniques isolate the compound from reaction mixtures?

Answer:

- Column Chromatography: Use silica gel (hexane/EtOAc gradient) for intermediates .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals .

- HPLC Prep-Scale: C18 columns with acetonitrile/water eluents for final isolation .

How does X-ray crystallography resolve ambiguous structural features?

Answer:

- Data Collection: High-resolution (<1.0 Å) synchrotron data reduces noise .

- SHELX Refinement: Iterative cycles resolve disorder (e.g., chlorophenyl orientation) and hydrogen bonding .

- Challenges: Twinning or low resolution may require alternative space groups or restraints .

How to analyze regioselectivity in electrophilic substitution reactions?

Answer:

- Directing Group Analysis: The sulfonamide acts as a meta-director; nitro groups para-direct .

- Competition Experiments: Compare yields under varying electrophile concentrations (e.g., nitration vs. halogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.